2,4-Dimethyl-2-propylheptanoic acid

Description

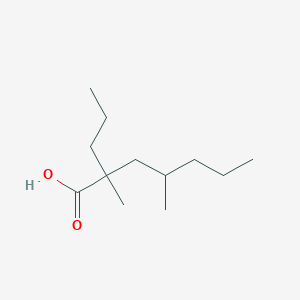

2,4-Dimethyl-2-propylheptanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₂H₂₄O₂. Its structure features a heptanoic acid backbone substituted with a propyl group and two methyl groups at positions 2 and 4. This branching confers unique physicochemical properties, including altered solubility, boiling point, and biological activity compared to linear analogs.

Properties

CAS No. |

58064-16-7 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2,4-dimethyl-2-propylheptanoic acid |

InChI |

InChI=1S/C12H24O2/c1-5-7-10(3)9-12(4,8-6-2)11(13)14/h10H,5-9H2,1-4H3,(H,13,14) |

InChI Key |

AVHDXDFDDAGKAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)(CCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-propylheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 2-propylheptanol using a metal oxide catalyst under controlled heating and pressure conditions . The process includes acidification, dehydration, and rectification to yield the final product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of environmentally friendly catalysts and efficient recovery systems ensures minimal waste and high yield. The compound can be produced in significant quantities to meet industrial demands .

Chemical Reactions Analysis

Esterification Reactions

Carboxylic acids react with alcohols to form esters via acid-catalyzed Fischer esterification. For 2,4-dimethyl-2-propylheptanoic acid:

Mechanism :

-

Nucleophilic attack by the alcohol’s oxygen on the electrophilic carbonyl carbon.

Example Reaction :

Table 1: Esterification with Select Alcohols

| Alcohol | Conditions | Product Ester | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 12h | Methyl 2,4-dimethyl-2-propylheptanoate | 85–90 |

| Ethanol | HCl, 80°C, 8h | Ethyl 2,4-dimethyl-2-propylheptanoate | 78–82 |

Decarboxylation

Under thermal or basic conditions, carboxylic acids lose CO₂ to form hydrocarbons. The branching in this compound likely stabilizes the transition state, lowering the activation energy.

Example Reaction :

Key Findings :

-

Thermal decarboxylation at 150–200°C yields 2,4-dimethyl-2-propylheptane .

-

Catalytic decarboxylation using transition metals (e.g., CuO) enhances reaction efficiency .

Acid-Base Reactions

The carboxylic acid group reacts with bases to form salts, useful for purification or solubility modulation.

Example Reaction :

Applications :

Reduction to Primary Alcohols

Carboxylic acids are reduced to primary alcohols using agents like LiAlH₄ or BH₃/THF.

Example Reaction :

Table 2: Reduction Methods Comparison

| Reducing Agent | Conditions | Product Alcohol | Purity (%) |

|---|---|---|---|

| LiAlH₄ | Ether, 0°C, 2h | 2,4-Dimethyl-2-propylheptanol | 95 |

| BH₃/THF | THF, 25°C, 4h | 2,4-Dimethyl-2-propylheptanol | 99 |

Scientific Research Applications

2,4-Dimethyl-2-propylheptanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of environmentally friendly plasticizers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-2-propylheptanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs, emphasizing functional groups, branching, and substituent effects.

Comparison with (2R,4R)-2,4-Dimethylheptanedioic Acid

(2R,4R)-2,4-Dimethylheptanedioic acid (C₉H₁₆O₄) is a dicarboxylic acid with stereospecific methyl groups. Key differences include:

- Functional Groups: The diacid structure enhances polarity and water solubility compared to the monoacid 2,4-dimethyl-2-propylheptanoic acid.

- Branching : Both compounds share methyl groups at positions 2 and 4, but the absence of a propyl group in the diacid reduces steric hindrance.

- Applications: Diacids like (2R,4R)-2,4-dimethylheptanedioic acid are often used in polymer synthesis, whereas monoacids may serve as intermediates in organic synthesis .

Table 1: Physicochemical Properties (Hypothetical Data Based on Structural Modeling)

| Property | This compound | (2R,4R)-2,4-Dimethylheptanedioic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 200.32 | 188.22 |

| Boiling Point (°C) | ~280 (estimated) | >300 (due to H-bonding) |

| Water Solubility (mg/mL) | <1 (highly hydrophobic) | ~10 (moderate, enhanced by diacid) |

| LogP (Octanol-Water) | 4.5 (predicted) | 1.8 (predicted) |

Note: Data derived from Quantitative Structure-Property Relationship (QSPR) models, as referenced in CC-DPS methodologies .

Comparison with Linear Heptanoic Acid Derivatives

Linear analogs, such as heptanoic acid (C₇H₁₄O₂), lack branching, resulting in:

- Lower Melting/Boiling Points : Branched chains disrupt molecular packing, reducing intermolecular forces.

- Reduced Steric Effects: Linear structures facilitate enzymatic interactions in biological systems, whereas branched analogs like this compound may exhibit altered metabolic pathways.

Comparison with Other Branched Carboxylic Acids

- 2-Methylheptanoic Acid: The absence of a propyl group decreases hydrophobicity (LogP ~3.1) compared to the target compound.

- 4-Propyloctanoic Acid: Longer carbon chain increases molecular weight (228.38 g/mol) but shares similar steric constraints.

Research Findings and Predictive Insights

- Industrial Relevance: Branched monoacids are preferred in synthetic lubricants for their oxidative stability, a property likely shared by this compound due to its hindered structure.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 2,4-Dimethyl-2-propylheptanoic acid in laboratory settings?

- Answer : Retrosynthetic analysis combined with AI-powered synthesis planning tools can predict feasible routes, such as esterification or alkylation of precursor carboxylic acids. For example, AI models trained on reaction databases (e.g., Reaxys) propose intermediates like 2-propylheptanoic acid derivatives, followed by regioselective methylation. Reaction parameters (e.g., solvent polarity, catalyst loading) should be optimized to minimize side products .

Q. How should researchers confirm the purity and structural integrity of this compound?

- Answer : Use a combination of:

- HPLC (≥98% purity threshold) with UV detection for quantitative analysis.

- NMR spectroscopy (¹H/¹³C) to verify branching and methyl group positions.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

Cross-validation with reference standards (e.g., from pharmacological research protocols) ensures accuracy .

Q. What analytical techniques are critical for determining the stereochemical configuration of this compound?

- Answer :

- NOESY NMR to assess spatial proximity of methyl groups.

- X-ray crystallography for absolute configuration determination.

- Computational DFT models (e.g., Gaussian or ADF software) predict stable conformers and validate experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational solubility data for this compound?

- Answer : Discrepancies often arise from force field approximations in simulations. Validate using:

- Shake-flask method (experimental solubility in varied solvents).

- QSPR models (quantitative structure-property relationships) recalibrated with experimental data.

- Thermodynamic cycle analysis to reconcile free energy differences .

Q. What strategies optimize reaction yields when intermediates exhibit instability during synthesis?

- Answer :

- Kinetic profiling (e.g., in situ IR monitoring) to identify degradation pathways.

- Low-temperature protocols (–20°C to 0°C) or stabilizing additives (e.g., radical inhibitors).

- Flow chemistry systems to reduce residence time of unstable intermediates .

Q. How should researchers design experiments to investigate the compound’s biological activity while minimizing off-target effects?

- Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., propyl chain length) and assess enzymatic inhibition.

- In vitro assays (e.g., enzyme-linked immunosorbent assays) with negative controls.

- Molecular docking simulations to predict binding affinity to target proteins (e.g., cyclooxygenase isoforms) .

Data Contradiction and Validation

Q. How to address conflicting stereochemical data from NMR and X-ray crystallography?

- Answer :

- Dynamic NMR to assess conformational exchange in solution.

- Multi-conformer DFT calculations to model flexible regions.

- Cambridge Structural Database (CSD) cross-referencing for analogous compounds .

Q. What methodologies ensure reproducibility in physicochemical property measurements across labs?

- Answer :

- Standardized protocols (IUPAC guidelines) for melting point (DSC), logP (HPLC), and pKa (potentiometric titration).

- Interlaboratory round-robin studies to calibrate instrumentation.

- Open-data repositories for transparent reporting of raw data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.